Cykazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

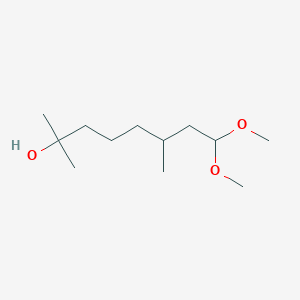

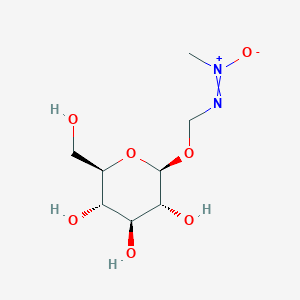

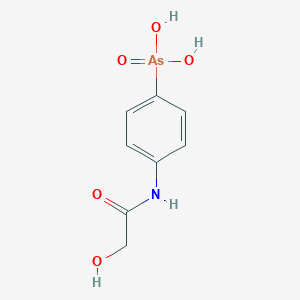

Cykazine is a naturally occurring glucoside found in cycads, such as Cycas revoluta and Zamia pumila . It is known for its carcinogenic and neurotoxic properties. The compound has the chemical formula C8H16N2O7 and a molar mass of 252.23 g/mol . This compound is hydrolyzed in the body to produce methylazoxymethanol, which is responsible for its toxic effects .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Cykazine can be synthesized through the enzymatic reaction involving methyl-ONN-azoxymethanol and UDP-glucose, catalyzed by the enzyme methyl-ONN-azoxymethanol beta-D-glucosyltransferase . This reaction produces cycasin and UDP as by-products.

Industrial Production Methods: Industrial production of cycasin is not common due to its toxic nature. traditional methods of preparing cycad seeds involve leaching in water, prolonged leaching, and aging to remove cycasin and other toxins . These methods have been used by Aboriginal groups in Australia for centuries .

Analyse Des Réactions Chimiques

Types of Reactions: Cykazine undergoes hydrolysis in the presence of beta-glucosidase enzymes, resulting in the formation of glucose and methylazoxymethanol . Methylazoxymethanol further decomposes into formaldehyde and diazomethane .

Common Reagents and Conditions:

Hydrolysis: Beta-glucosidase enzymes are commonly used to hydrolyze cycasin.

Decomposition: Methylazoxymethanol spontaneously decomposes under physiological conditions.

Major Products:

Hydrolysis: Glucose and methylazoxymethanol.

Decomposition: Formaldehyde and diazomethane.

Applications De Recherche Scientifique

Cykazine has been extensively studied for its toxicological effects. It is used in research to understand the mechanisms of carcinogenesis and neurotoxicity . In biology, cycasin serves as a tool to study the effects of toxic glucosides on various organisms . In medicine, it is used to investigate the pathways involved in liver toxicity and neurodegenerative diseases . Industrial applications are limited due to its toxicity, but it is crucial in understanding the detoxification processes in traditional food preparation .

Mécanisme D'action

Cykazine is similar to other azoxyglycosides, such as macrozamin . Both compounds share the toxic functional group that releases methylazoxymethanol upon hydrolysis . cycasin is unique due to its specific glucoside structure, which influences its hydrolysis rate and toxicity . Other similar compounds include beta-methylamino-L-alanine (BMAA), which is also found in cycads and has neurotoxic effects .

Comparaison Avec Des Composés Similaires

- Macrozamin

- Beta-methylamino-L-alanine (BMAA)

Cykazine’s unique structure and hydrolysis products make it a valuable compound for studying toxicological mechanisms and developing detoxification methods.

Propriétés

Numéro CAS |

14901-08-7 |

|---|---|

Formule moléculaire |

C8H16N2O7 |

Poids moléculaire |

252.22 g/mol |

Nom IUPAC |

(Z)-methyl-oxido-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethylimino]azanium |

InChI |

InChI=1S/C8H16N2O7/c1-10(15)9-3-16-8-7(14)6(13)5(12)4(2-11)17-8/h4-8,11-14H,2-3H2,1H3/b10-9-/t4-,5-,6+,7-,8-/m1/s1 |

Clé InChI |

YHLRMABUJXBLCK-JAJWTYFOSA-N |

SMILES |

C[N+](=NCOC1C(C(C(C(O1)CO)O)O)O)[O-] |

SMILES isomérique |

C/[N+](=N/CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)/[O-] |

SMILES canonique |

C[N+](=NCOC1C(C(C(C(O1)CO)O)O)O)[O-] |

Color/Form |

COLORLESS, LONG NEEDLES NEEDLES FROM WATER + ACETONE + ETHER |

melting_point |

154°C |

Key on ui other cas no. |

14901-08-7 |

Description physique |

Solid |

Solubilité |

READILY SOL IN WATER & DILUTE ETHANOL; INSOL IN BENZENE, CHLOROFORM, ETHYL ACETATE, ACETONE; SPARINGLY SOL IN ABSOLUTE ETHANOL |

Synonymes |

(Methyl-ONN-azoxy)methyl beta-D-Glucopyranoside beta-D-Glucoside, Methylazoxymethanol Cycasin Glucuronate, Methylazoxymethanol Methylazoxymethanol beta D Glucoside Methylazoxymethanol beta-D-Glucoside Methylazoxymethanol Glucuronate |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Methyl-2-(trifluoromethyl)-7,9,10,14b-tetrahydroisoquinolino[2,1-d][1,4]benzodiazepin-6-one](/img/structure/B87000.png)

![Dibenzo[a,j]perylene](/img/structure/B87010.png)